molecular formula C8H4Cl2O2 B1221377 Isophthaloyl dichloride CAS No. 99-63-8

Isophthaloyl dichloride

Cat. No.: B1221377
CAS No.: 99-63-8
M. Wt: 203.02 g/mol
InChI Key: FDQSRULYDNDXQB-UHFFFAOYSA-N
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Description

Isophthaloyl dichloride, also known as isophthaloyl chloride, is an organic compound with the chemical formula C₆H₄-1,3-(COCl)₂. It is a derivative of isophthalic acid and is characterized by the presence of two acyl chloride groups attached to a benzene ring. This compound is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of various polymers and specialty chemicals .

Biochemical Analysis

Biochemical Properties

Isophthaloyl dichloride plays a significant role in biochemical reactions, primarily as a crosslinking agent in polymerization processes. It reacts with amines to form polyamides, which are essential in the production of high-performance materials. For instance, this compound reacts with polyethylene amine to produce PA-100 membrane . Additionally, it interacts with enzymes and proteins involved in polymerization, facilitating the formation of stable and durable polymer structures. The nature of these interactions involves the formation of covalent bonds between the this compound and the amino groups of the biomolecules, leading to the creation of complex polymer networks.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular components involved in polymerization and crosslinking. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structural integrity of cellular membranes and proteins. For example, the reaction between this compound and m-phenylenediamine is used to synthesize Nomex®, a thermally stable and chemically inert fiber . These interactions can lead to changes in cellular behavior and function, impacting processes such as cell division, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly amines. This compound acts as a crosslinking agent, facilitating the formation of polyamides and other polymer structures. The binding interactions with biomolecules involve the formation of amide bonds, which are crucial for the stability and durability of the resulting polymers. This compound can also inhibit or activate enzymes involved in polymerization, further influencing the biochemical properties of the resulting materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its reactivity and effectiveness. Long-term studies have shown that this compound can maintain its crosslinking ability for extended periods, but its effectiveness may decrease due to gradual degradation . These temporal effects can impact the long-term stability and performance of the polymers produced using this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively crosslink biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including skin burns, eye damage, and respiratory toxicity . Animal studies have shown that the threshold for these adverse effects is relatively high, but caution is necessary when handling and using this compound in laboratory and industrial settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a crosslinking agent. It interacts with enzymes and cofactors involved in polymerization, influencing metabolic flux and metabolite levels. The compound’s reactivity with amines and other biomolecules can lead to the formation of stable polymer structures, impacting the overall metabolic activity of the cells and tissues involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its crosslinking effects. The transport and distribution of this compound are crucial for its effectiveness in polymerization and other biochemical processes .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can participate in polymerization and crosslinking reactions. The subcellular localization of this compound is essential for its activity and function, as it ensures that the compound is present in the appropriate cellular environments for effective biochemical interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophthaloyl dichloride can be synthesized through several methods. One common method involves the chlorination of isophthalic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs at elevated temperatures, around 80-100°C, and requires an inert solvent such as dichloromethane or chloroform .

Industrial Production Methods: In industrial settings, this compound is produced by reacting isophthalic acid with phosgene in the presence of a catalyst. The reaction is carried out in a solvent like chlorobenzene at temperatures ranging from 50-150°C. The product is then purified through distillation under reduced pressure to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Isophthaloyl dichloride primarily undergoes substitution reactions due to the presence of reactive acyl chloride groups. These reactions include:

Common Reagents and Conditions:

Major Products Formed:

    Polyamides: Formed from reactions with diamines.

    Polyesters: Formed from reactions with diols.

    Isophthalic Acid: Formed from hydrolysis.

Scientific Research Applications

Isophthaloyl dichloride is widely used in scientific research and industrial applications:

    Polymer Synthesis: Used as a monomer in the production of high-performance polymers such as polyamides and polyesters.

    Membrane Technology: Utilized in the fabrication of filtration membranes for gas separation and water purification.

    Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.

    Material Science: Employed in the development of flame-resistant and thermally stable materials.

Comparison with Similar Compounds

Uniqueness: Isophthaloyl dichloride is unique due to its meta-substitution pattern, which imparts distinct chemical and physical properties compared to its ortho- and para-substituted counterparts. This unique structure allows for the synthesis of polymers with specific mechanical and thermal properties .

Properties

IUPAC Name

benzene-1,3-dicarbonyl chloride
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InChI

InChI=1S/C8H4Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H
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InChI Key

FDQSRULYDNDXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
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Related CAS

30942-71-3
Record name 1,3-Benzenedicarbonyl dichloride, homopolymer
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DSSTOX Substance ID

DTXSID3026641
Record name 1,3-Benzenedicarbonyl dichloride
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Molecular Weight

203.02 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Solid; [Hawley] White crystalline solid; [MSDSonline]
Record name 1,3-Benzenedicarbonyl dichloride
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Record name Isophthaloyl dichloride
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Boiling Point

276 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Flash Point

356 °F OC
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Solubility

SOL IN ETHER & OTHER ORG SOLVENTS, SLIGHTLY SOL IN WATER & ALCOHOL
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Density

1.3880 @ 17 °C/4 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Color/Form

CRYSTALLINE SOLID, PRISMS FROM ETHER

CAS No.

99-63-8
Record name Isophthaloyl chloride
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Record name 1,3-Benzenedicarbonyl chloride
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Record name Isophthaloyl chloride
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Record name ISOPHTHALOYL CHLORIDE
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Melting Point

43-44 °C
Record name 1,3-BENZENEDICARBONYL CHLORIDE
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Synthesis routes and methods

Procedure details

Following the general procedure of Example 9, a slurry of 7.46 parts isophthalic acid in 80 parts dry dichloromethane was added to a mixture of 7.91 parts pyridine and 9.77 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1 there was obtained a 100% yield of dimethyl isophthalate corresponding to a 100% yield of isophthaloyl chloride formed initially in the reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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